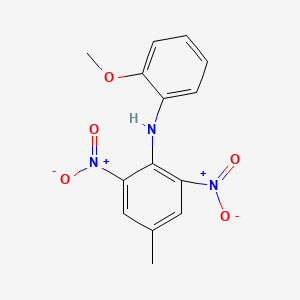
(2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine, also known as methoxamine, is an organic compound that belongs to the class of amine compounds. It is commonly used in scientific research due to its pharmacological properties. Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, which makes it useful in various physiological and biochemical studies.
Wirkmechanismus
Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, which means it binds specifically to alpha-1 adrenergic receptors and activates them. Activation of alpha-1 adrenergic receptors leads to an increase in intracellular calcium concentration, which in turn causes smooth muscle contraction. Methoxamine has a higher affinity for alpha-1 adrenergic receptors than for alpha-2 adrenergic receptors, which makes it useful in studies related to alpha-1 adrenergic receptor activation.
Biochemical and Physiological Effects:
Methoxamine has several biochemical and physiological effects, including an increase in blood pressure, heart rate, and smooth muscle contraction. It is also known to increase the release of norepinephrine, which is a neurotransmitter that plays a role in the sympathetic nervous system. Methoxamine has been shown to have a greater effect on blood pressure than on heart rate, which makes it useful in studies related to blood pressure regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine in lab experiments is its selectivity for alpha-1 adrenergic receptors. This makes it useful in studies related to alpha-1 adrenergic receptor activation, without affecting other adrenergic receptors. However, one of the limitations of using (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine is its short half-life, which means it needs to be administered frequently to maintain its effects. Methoxamine can also cause vasoconstriction, which can affect blood flow and tissue perfusion.
Zukünftige Richtungen
There are several future directions in which (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used in scientific research. One potential area is in the study of hypertension, where (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used to investigate the role of alpha-1 adrenergic receptors in regulating blood pressure. Another potential area is in the study of smooth muscle contraction, where (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction in different organs. Methoxamine can also be used in the development of new drugs that target alpha-1 adrenergic receptors, which can have potential therapeutic applications.
Synthesemethoden
Methoxamine can be synthesized by reacting 2-methoxyaniline with 4-methyl-2,6-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine.
Wissenschaftliche Forschungsanwendungen
Methoxamine has been extensively used in scientific research due to its ability to selectively activate alpha-1 adrenergic receptors. It has been used in studies related to cardiovascular physiology, where it is used to investigate the role of alpha-1 adrenergic receptors in regulating blood pressure and heart rate. Methoxamine has also been used in studies related to smooth muscle contraction, where it is used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2,6-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-9-7-11(16(18)19)14(12(8-9)17(20)21)15-10-5-3-4-6-13(10)22-2/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVTLPTVFLNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-methyl-2,6-dinitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)


![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)

![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)
![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)

![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)